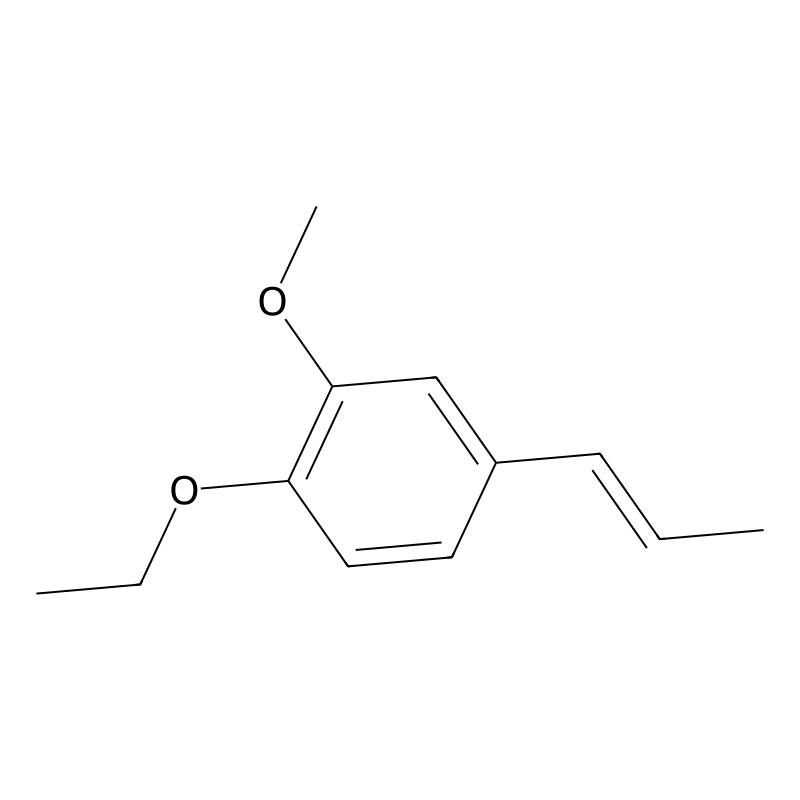Ethyl isoeugenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Canonical SMILES
Antimicrobial and Antifungal Properties:
Studies have investigated the potential of ethyl isoeugenol as an antimicrobial and antifungal agent. Research suggests it might inhibit the growth of various bacteria and fungi, including food spoilage agents (). Further research is needed to determine its effectiveness and safety for practical applications.
Antioxidant Activity:
Ethyl isoeugenol exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals. Studies have shown its ability to scavenge free radicals in cell cultures (). More research is necessary to understand its potential health benefits and safe dosages.
Insecticidal Potential:
Some studies suggest ethyl isoeugenol might possess insecticidal properties. Research has explored its use as a fumigant against stored-product insects (). However, further investigation is needed to determine its efficacy and safety for pest control applications.
Other Potential Applications:
Limited research suggests ethyl isoeugenol might have other potential applications, including:
- Flavoring agent: Due to its clove-like aroma, it might find use in the food and beverage industry, but more research is needed on its safety for consumption.
- Pain relief: Some studies suggest a potential role in pain management, but further investigation is needed to understand its mechanisms and safety.
Ethyl isoeugenol, chemically known as 4-ethoxy-2-methoxyphenylpropene, is a derivative of isoeugenol, which itself is a natural compound derived from clove oil and other essential oils. Ethyl isoeugenol features an ethoxy group replacing the hydrogen atom on the hydroxyl group of isoeugenol, enhancing its lipophilicity and potentially altering its biological properties. This compound has garnered attention for its applications in various fields, including perfumery, flavoring, and as a potential therapeutic agent.
While research on the specific hazards of ethyl isoeugenol is limited, safety data from similar compounds suggests caution:
- Alkylation: The ethoxy group can participate in further alkylation reactions under strong acidic or basic conditions.
- Oxidation: Ethyl isoeugenol can be oxidized to form various products, including quinones and phenolic derivatives.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in synthesizing more complex molecules.
The reactivity of ethyl isoeugenol is influenced by the presence of the ethoxy group, which modifies the electron density on the aromatic ring.
Ethyl isoeugenol exhibits various biological activities that make it of interest in pharmacology and toxicology. Some key activities include:
- Antimicrobial Properties: Similar to its parent compound, ethyl isoeugenol has shown antimicrobial effects against a range of bacteria and fungi.
- Anti-inflammatory Effects: Preliminary studies suggest that ethyl isoeugenol may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Antioxidant Activity: The compound may act as an antioxidant, helping to protect cells from oxidative stress.
These biological activities suggest that ethyl isoeugenol could be explored further for therapeutic applications.
Ethyl isoeugenol can be synthesized through several methods:
- Ethylation of Isoeugenol: Direct ethylation of isoeugenol using ethyl halides in the presence of a base (such as potassium carbonate) can yield ethyl isoeugenol.
- Esterification Reactions: Reacting isoeugenol with an ethyl ester under acidic conditions can also produce ethyl isoeugenol.
- Catalytic Methods: Recent studies have explored catalytic methods for synthesizing derivatives from eugenol or isoeugenol using solid acid catalysts to enhance yields and selectivity .
Ethyl isoeugenol finds applications across various industries:
- Fragrance Industry: It serves as a fragrance component due to its pleasant aroma.
- Food Industry: Ethyl isoeugenol can be used as a flavoring agent in food products.
- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
Ethyl isoeugenol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isoeugenol | Similar backbone | Contains a hydroxyl group; more polar |
| Eugenol | Similar backbone | Lacks the ethoxy group; widely used in aromatherapy |
| Methyleugenol | Similar backbone | Contains a methyl group instead of ethoxy |
| Trans-isoeugenol | Geometric isomer | Different spatial arrangement; potential variance in biological activity |
Ethyl isoeugenol's unique ethoxy substitution distinguishes it from these compounds, potentially leading to different solubility and reactivity profiles.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Use Classification
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes








